molecular formula C26H26N8O2 B077084 s-Diphenylcarbazone CAS No. 10329-15-4

s-Diphenylcarbazone

Cat. No. B077084
CAS RN: 10329-15-4
M. Wt: 482.5 g/mol
InChI Key: WDJPBIRJSVMEKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of s-Diphenylcarbazone involves the oxidation of diphenylcarbazide. A study highlighted the cyclization of the semicarbazone template of aryl semicarbazones, leading to the synthesis of various compounds for anticonvulsant activity research, though not directly synthesizing s-Diphenylcarbazone, it provides insight into related synthetic routes (Shalini et al., 2009).

Molecular Structure Analysis

The molecular structure of s-Diphenylcarbazone and its complexes has been the subject of detailed studies. For instance, complexes of diphenylcarbazone with various cations have been examined, revealing insights into their molecular structures and the formation of carbazone complexes (Balt & Dalen, 1963).

Chemical Reactions and Properties

s-Diphenylcarbazone participates in numerous chemical reactions, especially in forming complexes with metal ions. It has been reported to react with cations like Mn, Fe, Co, Ni, Cu, Zn, Cd, Sn, and Pb, forming various carbazone complexes (Balt & Dalen, 1963). The oxidation-reduction processes of s-Diphenylcarbazone have been explored, showing its capability to undergo reversible changes under specific conditions (Ramírez et al., 1996).

Physical Properties Analysis

The physical properties of s-Diphenylcarbazone, such as stability and solubility, have been investigated in various studies. Its stability in different chemical environments and its selective extraction capabilities for metal ions highlight its physical robustness and utility in analytical chemistry (Jing Fan et al., 2008).

Chemical Properties Analysis

s-Diphenylcarbazone's chemical properties, particularly its reactivity with metal ions and its role in forming complexes, have been extensively studied. Its ability to form stable complexes with metals such as mercury and its application in on-line selective solid-phase extraction processes demonstrate its valuable chemical properties (Jing Fan et al., 2008).

Scientific Research Applications

  • Complexation with Metal Ions :

    • s-Diphenylcarbazone forms complexes with various metal ions, which is fundamental in qualitative analysis and extraction methods. Notably, it forms colloidal complexes with mercury(I) and mercury(II) which decompose under UV and visible light to form diphenylcarbodiazone (Bait & Dalen, 1962). Similar complexation behavior is observed with other cations like Mn, Fe, Co, Ni, Cu, Zn, Cd, Sn, and Pb, where the compositions of these complexes were determined (Balt & Dalen, 1963).
  • Trace Metal Determination :

    • The compound is used in derivative spectrophotometry for simultaneous and individual determination of trace levels of zinc(II) and cadmium(II), demonstrating its potential in environmental and material sciences (Kaur et al., 2007).
  • Solid-Phase Extraction and Spectrophotometry :

    • s-Diphenylcarbazone-functionalized silica gel has been developed for selective solid-phase extraction and determination of mercury, showcasing its stability and reusability, which is valuable for environmental monitoring (Fan et al., 2008).
  • Prenconcentration and Determination of Mercury and Methylmercury :

    • s-Diphenylcarbazone immobilized on sodium dodecyl sulfate coated alumina has been used effectively for collecting mercury (II) and methylmercury cations at sub-ppb level, illustrating its application in detailed water analysis (Dadfarnia et al., 2002).
  • In Volumetric Analysis :

    • It has been suggested as an internal indicator in the volumetric determination of molybdenum by standard lead nitrate solution, indicating its role in improving the precision of such measurements (Deshmukh, 1956).
  • Colorimetric Determination :

    • s-Diphenylcarbazone is used in colorimetric determination methods, for instance, in the sensitive determination of free fatty acids in blood, demonstrating its utility in biochemistry and medical diagnostics (Itaya, 1977).

Safety And Hazards

S-Diphenylcarbazone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-anilino-3-phenyliminourea;1,3-dianilinourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJPBIRJSVMEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Anilino-3-phenyliminourea; 1,3-dianilinourea

CAS RN

10329-15-4
Record name NSC5063
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Record name NSC5063
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Record name Diphenylcarbazone compound with s-diphenylcarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
DC Gregg, PE Bouffard, R Barton - Analytical Chemistry, 1961 - ACS Publications
… The behavior of thiols under the titration conditions indicates that mercury (II) ion has a greater affinity for the thiol and its conjugate base than for the s-diphenylcarbazone molecule. For …
Number of citations: 15 pubs.acs.org
WS Arbuckle - Journal of Dairy Science, 1946 - cabdirect.org
… of standard mercuric nitrate solution, with s-diphenylcarbazone as indicator, was adapted for … the presence of mercuric chloride in milk by means of s-diphenylcarbazone.-WM Holman. …
Number of citations: 1 www.cabdirect.org
BWS ARBUCKLE - J. Biol. Chem, 1941 - academic.oup.com
… s-Diphenylcarbazone indicator solution. Dissolve 100 mg. of s-diphenylcarbazone (… of s-diphenylcarbazone indicator. Titrate slowly with standard mercuric nitrate solution using …
Number of citations: 0 academic.oup.com
EM Gindler - Clinical Chemistry, 1968 - academic.oup.com
… 2-(8-Hydroxyquinolyl-5-azo)-benzoic acid (QBA) may be substituted for s-diphenylcarbazone as an indicator in the direct mercurimetric titration of chloride ion in biologic fluids. Both …
Number of citations: 2 academic.oup.com
DM Baer - American Journal of Clinical Pathology, 1965 - academic.oup.com
METHOD Principle. The specimen is extracted with chloroform in a test tube. The aqueous phase is eliminated by filtering through soft filter paper. Mercuric nitrate, buffered at pH 8, is …
Number of citations: 28 academic.oup.com
JA Patel - American Journal of Health-System Pharmacy, 1967 - academic.oup.com
… As soon as free chloride ions are used up, a slight excess of mercuric ions forms a violet blue complex with s-diphenylcarbazone indi cator. The appearance of violet blue color of the so …
Number of citations: 3 academic.oup.com
AB Ranney - The Military Surgeon (United States), 1944 - academic.oup.com
… The only reagents required are mercuric nitrate and S-diphenylcarbazone. The end point of the titration consists of a bluish color which is easily detected. This method seemed …
Number of citations: 0 academic.oup.com
JL Gerlach, RG Frazier - Analytical Chemistry, 1958 - ACS Publications
A rapid spectrophotometric method for the determination of microgram quantities of chloride in sweat and blood serum was developed by the use of the mercury-diphenylcarba-zone …
Number of citations: 29 pubs.acs.org
S Kaye, JC Castillo - The Military Surgeon (United States), 1944 - academic.oup.com
… The only reagents required are mercuric nitrate and S-diphenylcarbazone. The end point of the titration consists of a bluish color which is easily detected. This method seemed …
Number of citations: 1 academic.oup.com
TD ARMSTRONG JR - Transactions, 1965 - The Society
Number of citations: 0

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